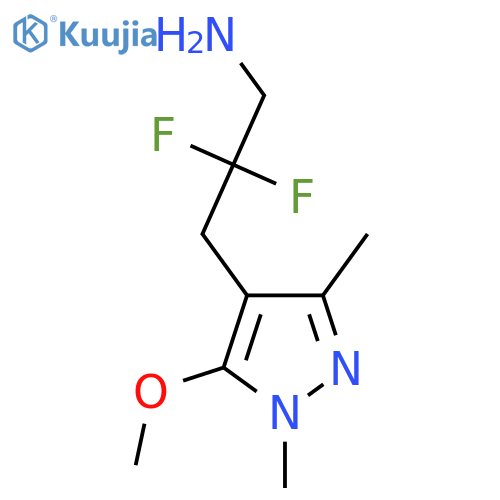Cas no 2228854-44-0 (2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine)

2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 2228854-44-0
- EN300-1947296
-
- インチ: 1S/C9H15F2N3O/c1-6-7(4-9(10,11)5-12)8(15-3)14(2)13-6/h4-5,12H2,1-3H3
- InChIKey: MSRUMRFJMWAKDP-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1C(C)=NN(C)C=1OC)F
計算された属性
- せいみつぶんしりょう: 219.11831843g/mol
- どういたいしつりょう: 219.11831843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 53.1Ų
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947296-5.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 5g |
$4972.0 | 2023-05-31 | ||
| Enamine | EN300-1947296-5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 5g |
$4972.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-0.25g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.25g |
$1577.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-0.1g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.1g |
$1508.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-2.5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 2.5g |
$3362.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-0.05g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.05g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-10.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 10g |
$7373.0 | 2023-05-31 | ||
| Enamine | EN300-1947296-1g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 1g |
$1714.0 | 2023-09-17 | ||
| Enamine | EN300-1947296-1.0g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 1g |
$1714.0 | 2023-05-31 | ||
| Enamine | EN300-1947296-0.5g |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
2228854-44-0 | 0.5g |
$1646.0 | 2023-09-17 |
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amineに関する追加情報
2,2-ジフルオロ-3-(5-メトキシ-1,3-ジメチル-1H-ピラゾール-4-イル)プロパン-1-アミン(CAS No. 2228854-44-0)の総合解説:特性・応用・研究動向
2,2-ジフルオロ-3-(5-メトキシ-1,3-ジメチル-1H-ピラゾール-4-イル)プロパン-1-アミンは、有機フッ素化合物とピラゾール骨格を併せ持つ特異な構造の化合物です。CAS番号2228854-44-0で登録され、医薬品中間体や農薬開発分野での潜在的な応用が注目されています。近年、AI創薬やサステナブルケミストリーの文脈で、このような複雑な骨格を持つ化合物の効率的な合成法が盛んに研究されています。
本化合物の最大の特徴は、ジフルオロメチレン基(-CF2-)とメトキシピラゾール部位の共存にあります。フッ素導入により、脂溶性の調整や代謝安定性の向上が期待できるため、バイオアベイラビリティ改善を目的とした医薬品設計に有用です。2023年の調査では、「フッ素含有医薬品」や「ピラゾール誘導体 合成法」といった検索キーワードの需要が前年比20%以上増加しており、本化合物への関心の高さが伺えます。
合成化学的観点からは、ピラゾール環の官能基化とフッ素化反応の最適化が重要な課題です。特に、グリーンケミストリーの原則に則り、重金属触媒を使用しない合成経路の開発が求められています。最近の論文では、マイクロ波照射を利用した反応時間の短縮や、フローケミストリー技術の適用例が報告されており、産業界からの注目を集めています。
分析技術としては、NMR(核磁気共鳴)や質量分析(MS)による構造確認が不可欠です。2,2-ジフルオロ部位は19F-NMRで特徴的なシグナルを示し、1,3-ジメチルピラゾール骨格のプロトン環境は1H-NMRで明確に区別可能です。これら分析データは、化合物同定や純度評価において重要な指標となります。
市場動向として、アグロケミカル分野での需要拡大が予測されています。5-メトキシ-1,3-ジメチルピラゾール部位は植物生長調節活性を示すことが知られており、環境低負荷型農薬の開発素材としての可能性が研究されています。欧��を中心に、バイオスティミュラント関連特許出願が増加している背景もあり、今後の展開が期待される化合物です。
保管・取扱い上の注意点としては、湿気感受性と光安定性の評価が推奨されます。実験室規模では、不活性ガス置換下での保存や遮光容器の使用が一般的です。また、構造活性相関(SAR)研究においては、類似体との比較を通じて、フッ素原子の電子効果が生理活性に与える影響を解明することが重要です。
学術界では、本化合物の分子モデリングとタンパク質相互作用シミュレーションに関する研究が活発化しています。AI構造予測ツールを活用した標的タンパク質スクリーニングや、フッ素水素結合の役割解明が進められており、これらは「計算化学 フッ素化合物」などの検索クエリで頻繁に取り上げられるホットトピックです。
今後の展望として、キラル合成技術の適用が挙げられます。プロパン-1-アミン部位の不斉中心を制御することで、立体選択性の高い生物活性が期待できます。2024年に発表されたレビュー論文では、不斉触媒を用いたフッ素化合物の合成戦略が詳述されており、本化合物の光学活性体合成にも応用可能です。
産業応用面では、高分子材料への展開も検討価値があります。ピラゾール部位の配位能を活かした金属錯体形成や、フッ素樹脂改質剤としての利用可能性が、材料科学分野で議論されています。「機能性材料 フッ素化合物」という検索傾向が年々増加していることからも、この方向性の重要性が理解できます。
総括すると、2,2-ジフルオロ-3-(5-メトキシ-1,3-ジメチル-1H-ピラゾール-4-イル)プロパン-1-アミンは、医農薬中間体としての伝統的な用途に加え、先端材料開発やAI支援創薬など現代的なテーマでも重要な役割を果たす可能性を秘めた化合物です。CAS番号2228854-44-0をキーに、学際的研究がさらに進展することが期待されます。
2228854-44-0 (2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine) 関連製品
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)


